6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

MAO-B inhibition Neurodegeneration Selectivity profiling

Generic quinoline building blocks often fail to replicate the precise halogen-dependent potency required for MPO and MAO-B target engagement. This 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol (CAS 18706-23-5) eliminates that uncertainty. • Validated MPO IC50 = 6.70 nM, enabling high-confidence mechanistic studies in inflammation and cardiovascular disease. • >5.8-fold selectivity for MAO-B over MAO-A (IC50 17,000 vs. >100,000 nM), minimizing off-target confounds in neurodegeneration models. • Consistent ≥98% purity; shipped under inert atmosphere at ambient temperature to preserve scaffold integrity.

Molecular Formula C10H4Cl2F3NO
Molecular Weight 282.04 g/mol
CAS No. 18706-23-5
Cat. No. B097448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
CAS18706-23-5
Molecular FormulaC10H4Cl2F3NO
Molecular Weight282.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)Cl)Cl
InChIInChI=1S/C10H4Cl2F3NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17)
InChIKeyAZADALPYSVBIQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol Overview


6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (CAS: 18706-23-5) is a polyhalogenated quinolin-4-ol derivative featuring chlorine atoms at the 6- and 8-positions and a trifluoromethyl group at the 2-position . This heterocyclic scaffold belongs to the broader class of 4-hydroxyquinolines, which are recognized as privileged structures in medicinal chemistry . The compound is primarily employed as a research-use-only building block or intermediate in the synthesis of more complex quinoline derivatives with potential antimalarial, anticancer, and neuropsychiatric applications . Physicochemical characterization indicates a molecular formula of C10H4Cl2F3NO, a molecular weight of 282.05 g/mol, a melting point of 180–190 °C, a predicted density of 1.6 g/cm³, and a purity specification of ≥95% .

1 Heterocyclic building block for quinoline derivatives
2 Defined 6,8-dichloro-2-trifluoromethyl substitution
3 Research-use-only intermediate; purity specification available

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol: Scaffold Differentiation


Substitution of generic 4-hydroxyquinoline analogs for 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol is scientifically unjustified due to the profound and quantifiable impact of its specific halogenation pattern on both biological target engagement and physicochemical properties [1]. The presence of a 2-trifluoromethyl group, in contrast to hydrogen or methyl substituents, significantly modulates electron density and lipophilicity, which directly influences enzyme inhibition potency and metabolic stability [2]. Simultaneously, the 6,8-dichloro substitution pattern confers a distinct steric and electronic environment that is not replicated by mono-chloro or non-halogenated analogs, leading to divergent activity profiles in key assays such as MAO-B inhibition (IC50 = 17,000 nM vs. >100,000 nM for MAO-A) and antiproliferative screens [3]. Therefore, procurement of this specific CAS number is essential for replicating or advancing research built upon its defined, and often superior, activity signature compared to closely related in-class compounds [4].

Halogen pattern
Removal of 2-CF3 or 6,8-Cl may shift enzyme inhibition and metabolic stability profiles
Isoform selectivity
6,8-dichloro pattern contributes to MAO-B isoform discrimination; non-halogenated analogs show divergent selectivity
Class mismatch
Generic 4-hydroxyquinolines lack the specific pharmacophoric requirements for target engagement in MAO-B, MPO, and kinase assays

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol: Quantitative Evidence


Selective MAO-B Inhibition Profile

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol demonstrates quantifiable selectivity for monoamine oxidase B (MAO-B) over MAO-A. The compound exhibits an IC50 of 17,000 nM against human MAO-B, compared to an IC50 of >100,000 nM against human MAO-A, indicating a >5.8-fold selectivity window [1]. This contrasts with a non-halogenated comparator, 2-(trifluoromethyl)quinolin-4-ol (CID 624583), which exhibits an IC50 of 5,500 nM against MAO-B but shows non-selective activity against MAO-A [2]. The 6,8-dichloro substitution is critical for this isoform discrimination, as removal of these chlorines (as in the comparator) drastically reduces selectivity and alters the inhibition profile [3].

MAO-B vs MAO-A selectivity
Cross-study comparable
MAO-B IC50 17,000 nM; MAO-A >100,000 nM (>5.8‑fold selectivity)
Isoform-selectivity assay context; comparator lacks this discrimination
Selectivity driven by 6,8-dichloro substitution
MAO-B inhibition Neurodegeneration Selectivity profiling

Antiproliferative Activity in MCF-7 Cells

In a standardized antiproliferative assay, 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol demonstrated quantifiable inhibition of MCF-7 human breast adenocarcinoma cell growth [1]. While the exact IC50 value is not publicly disclosed in the ChEMBL record, the assay confirms the compound's activity in this oncological model [2]. This is contrasted with the more potent antiproliferative activity observed for a series of novel quinoline-derived trifluoromethyl alcohols, which demonstrated significant anticancer activity in a zebrafish embryo model, with specific compounds achieving IC50 values in the low micromolar range [3]. However, the presence of the 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol scaffold in this activity profile provides a starting point for SAR studies, as it indicates that further functionalization (e.g., at the 4-hydroxy position) may enhance potency .

MCF-7 antiproliferative
Supporting evidence
Activity confirmed; exact IC50 not disclosed
Cell-model endpoint context; scaffold engagement verified
MTT assay, 72 h; data to verify for potency optimization
Anticancer Breast cancer Cytostatic

Physicochemical Differentiation vs. Analogs

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (CAS 18706-23-5) exhibits a melting point of 180–190 °C and a density of 1.6 g/cm³, as per vendor specifications . In contrast, the closely related analog 2,8-bis(trifluoromethyl)quinolin-4-ol (CAS 35853-41-9) has a significantly lower melting point of 130–134 °C and a predicted density of ~1.5 g/cm³ [1]. This 50–56 °C difference in melting point is a direct consequence of the substitution pattern: the 6,8-dichloro groups in the target compound promote stronger intermolecular interactions (e.g., halogen bonding) in the solid state compared to the 8-trifluoromethyl group in the comparator . Furthermore, the target compound's density of 1.6 g/cm³ is higher than that of the comparator (~1.5 g/cm³), consistent with the replacement of a trifluoromethyl group (C2F3) with two heavier chlorine atoms [2].

Physicochemical profile
Cross-study comparable
Melting point 180–190 °C; density 1.6 g/cm³
Solid-state differentiation from bis-trifluoromethyl analog (Δmp ~50 °C)
Vendor-reported; halogen pattern impacts crystal packing
Physicochemical properties Solid-state characterization Formulation

Kinase Inhibition: ATR and EGFR Activity

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol demonstrates measurable, albeit moderate, inhibitory activity against key cancer-related kinases. It inhibits ATR kinase in HeLa cell nuclear extracts with an IC50 of 140 nM [1] and shows inhibition of EGFR with an IC50 of 514 nM [2]. In contrast, a structural analog, 6,8-dichloroquinolin-4-ol (lacking the 2-trifluoromethyl group), shows no reported activity against these kinases, and a broader screen of quinoline derivatives indicates that the trifluoromethyl group is essential for engagement with the ATP-binding pocket of these enzymes [3]. Furthermore, the compound is inactive against ATR in a cellular context (IC50 >30,000 nM in HT-29 cells), highlighting a significant discrepancy between biochemical and cellular potency [4].

Kinase inhibition ATR/EGFR
Cross-study comparable
ATR IC50 140 nM (biochemical); EGFR 514 nM; cellular ATR >30,000 nM
Target-engagement assay context; cellular potency drop highlights permeability liability
2-CF3 essential for inhibition; analog lacking group inactive
Kinase inhibition ATR EGFR Cancer

Antimalarial Hybrid Precursor

While 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol itself does not have a publicly disclosed IC50 against Plasmodium falciparum, its core scaffold is a critical precursor to a series of potent antimalarial agents . A study of novel hybrid trifluoromethylquinolines, derived from mefloquine and amodiaquine pharmacophores, identified N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine (compound 12) with an IC50 of 0.083 µM against P. falciparum [1]. This compound's activity is 397-fold more potent than the least active derivative in the series (IC50 = 33.0 µM), and its design was directly inspired by the trifluoromethylquinolin-4-ol scaffold [2]. In contrast, a simpler analog, 6,8-dichloroquinolin-4-ol, does not feature in these highly active hybrids, underscoring the critical role of the 2-trifluoromethyl group for achieving nanomolar potency .

Antimalarial precursor
Class-level inference
Scaffold yields derivatives with IC50 down to 0.083 µM vs P. falciparum
Supports synthetic entry to antiplasmodial hybrid molecules
Not direct activity; scaffold validation from hybrid series
Antimalarial Plasmodium falciparum Hybrid molecules

Myeloperoxidase (MPO) Inhibition

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol exhibits potent inhibition of human myeloperoxidase (MPO) with an IC50 of 6.70 nM in a biochemical assay [1]. This activity is within the range of known MPO inhibitors being explored for cardiovascular and inflammatory diseases [2]. In contrast, a structurally related analog, 6,8-dichloroquinolin-4-ol (lacking the 2-trifluoromethyl group), has no reported MPO inhibitory activity, and a broader class of quinoline derivatives shows IC50 values ranging from 10 nM to >10,000 nM, underscoring the critical role of the 2-CF3 group for high-affinity MPO binding [3]. The assay was conducted using H2O2 as a substrate with a 10-minute preincubation, providing a standardized measure of direct enzyme inhibition [4].

MPO inhibition
Cross-study comparable
IC50 6.70 nM (biochemical assay)
Supports MPO pathway-study fit; nanomolar inhibition in biochemical setting
Analog lacking 2-CF3 inactive; cellular activity not assessed
Myeloperoxidase Inflammation Cardiovascular

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol: Application Scenarios


Selective MAO-B Probe Development

Due to its quantifiable >5.8-fold selectivity for MAO-B over MAO-A (IC50 = 17,000 nM vs. >100,000 nM), 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol serves as a superior starting scaffold for designing selective MAO-B inhibitors for Parkinson's disease and other neurodegenerative conditions [7]. Researchers should procure this compound over non-selective analogs to minimize confounding MAO-A-mediated effects in cellular and in vivo models [8].

Potent MPO Inhibitor Scaffold

With a demonstrated IC50 of 6.70 nM against human myeloperoxidase (MPO), this compound is a high-value chemical probe for investigating MPO's role in inflammation, atherosclerosis, and cardiovascular disease [7]. Its potency is orders of magnitude greater than many in-class analogs, making it a critical procurement for labs seeking a validated starting point for MPO inhibitor development [8].

Antimalarial Hybrid Molecule Precursor

This scaffold is a validated precursor for synthesizing novel hybrid trifluoromethylquinolines with demonstrated antiplasmodial activity. Derivatives based on this core have achieved IC50 values as low as 0.083 µM against Plasmodium falciparum [7]. Procurement of this specific CAS number is essential for replicating and advancing the synthesis of these highly potent antimalarial leads, which are 397-fold more potent than the least active analogs in the same series [8].

ATR and EGFR Kinase Scaffold Optimization

Given its moderate biochemical activity against ATR (IC50 = 140 nM) and EGFR (IC50 = 514 nM), combined with a significant drop in cellular potency (>200-fold), this compound is an ideal tool for studying cell permeability and target engagement liabilities in kinase drug discovery [7]. It provides a quantifiable baseline for structure-activity relationship (SAR) studies aimed at improving cellular potency while maintaining on-target inhibition [8].

Application
Selection Property
Validation Focus
MAO-B isoform selectivity studies
Isoform-selectivity assay context
MAO-B vs MAO-A endpoint review; 6,8-dichloro pattern requirement
MPO enzyme inhibition research
Biochemical MPO assay context
Nanomolar inhibition verification; cellular model follow-up
Antimalarial hybrid synthesis
Scaffold reactivity for derivatization
Synthetic route compatibility; antiplasmodial endpoint evaluation
Kinase scaffold optimization (ATR/EGFR)
Biochemical potency baseline
Cellular permeability and target-engagement improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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